molecular formula C10H8N2O2 B1331440 1-(3-nitrophenyl)-1H-pyrrole CAS No. 4310-42-3

1-(3-nitrophenyl)-1H-pyrrole

Cat. No. B1331440
CAS RN: 4310-42-3
M. Wt: 188.18 g/mol
InChI Key: GTWSUEQDVMZTRP-UHFFFAOYSA-N
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Description

The compound 1-(3-nitrophenyl)-1H-pyrrole is a heterocyclic organic molecule that is part of a broader class of pyrrole derivatives. Pyrroles are five-membered aromatic rings with a nitrogen atom. The presence of a nitro group attached to the phenyl ring at the 3-position introduces electron-withdrawing characteristics, which can significantly influence the chemical behavior and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with nitrophenyl groups, often involves multi-step reactions that can include cyclization and substitution processes. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines demonstrates the use of N-propargylic β-enaminones, which undergo α-sulfenylation and nucleophilic cyclization to yield the desired pyrrolines with good to high yields . This method shows tolerance to various substituents, indicating a potential pathway for synthesizing related 1-(3-nitrophenyl)-1H-pyrrole compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using techniques such as NMR, HRMS, and X-ray crystallography. For example, the structure of pyrrolidine-2,3-dione derivatives from a related compound, 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, was confirmed using 1D and 2D NMR and HRMS . The crystal structure of another derivative, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, revealed that the pyrrole and phenyl rings are mainly planar, with slight twisting of the NO2 group out of the phenyl plane .

Chemical Reactions Analysis

The presence of the nitro group on the phenyl ring can influence the reactivity of the pyrrole derivative in various chemical reactions. For instance, the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine undergo ultrafast deactivation through processes like internal conversion and intersystem crossing, which are sensitive to solvent polarity . Radical addition reactions of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one have also been studied, showing the formation of substituted pyrrolidones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole derivatives are influenced by the substituents on the pyrrole ring. The crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole provides insights into the acid/base characteristics and the potential for chemical polymerization . The electrochromic properties of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT indicate that the nitrophenyl-pyrrole moiety can contribute to distinct color changes and electronic properties in materials .

Scientific Research Applications

  • Antibacterial Activity

    • Field: Medicinal Chemistry
    • Application: A bioactive ligand and its dinuclear metal(II) complexes were synthesized and characterized . These compounds were evaluated for their antibacterial activities .
    • Method: The ligand has been crystalized in the monoclinic system with a P21/c space group . The biological activities of metal complexes were evaluated using disc diffusion and broth dilution methods .
    • Results: It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs .
  • Molecular Docking Studies

    • Field: Computational Chemistry
    • Application: A trifluoromethyl group containing pyrazole-3-carboxamide derivative was synthesized and the structure of the molecule was verified . The theoretical characterization, spectroscopic and electronic properties of the title compound were determined .
    • Method: DFT calculations employing B3LYP method with 6-311+G (d, p) basis set were carried out . Molecular docking was used to find the best fit orientation of the title molecule with the cannabinoid receptor1 .
    • Results: Chemical selectivity and reactivity of the drug molecule, which helps to improve the stability of the molecule, were analyzed via NBO calculations .

Safety And Hazards

While specific safety and hazard data for 1-(3-nitrophenyl)-1H-pyrrole was not found, it’s important to handle all chemical substances with care. For instance, one should avoid breathing vapors, mist, or gas, and use personal protective equipment .

Future Directions

The future directions for 1-(3-nitrophenyl)-1H-pyrrole could involve further exploration of its diverse biological and clinical applications . Additionally, the development of more efficient synthesis methods and the investigation of its potential uses in various industries could be areas of interest .

properties

IUPAC Name

1-(3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSUEQDVMZTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297606
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-pyrrole

CAS RN

4310-42-3
Record name 4310-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitroaniline (15 g, 0.11 mmol), 2,5-dimethoxytetrahydrofuran (42 ml, 0.33 mol) and a catalytic amount of pTSA in dry toluene (150 ml) is heated to reflux for 2 hours. After cooling the mixture is concentrated under reduced pressure and the residue is purified by column-chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent. Yield: 16 g (78%). Mp 65-70° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JH Wu, AC Fanaroff, KC Sharma, LS Smith… - … , and vascular biology, 2013 - Am Heart Assoc
Objective— Kalirin is a multifunctional protein that contains 2 guanine nucleotide exchange factor domains for the GTPases Rac1 and RhoA. Variants of KALRN have been associated …
Number of citations: 47 www.ahajournals.org
H Naeimi, M Dadaei - Journal of the Chinese Chemical Society, 2014 - Wiley Online Library
A suitable and efficient method for the synthesis of N‐aryl pyrroles by using 2,5‐dimethoxy tetrahydrofuran and several primary aromatic amines in the presence of the catalytic amount …
Number of citations: 7 onlinelibrary.wiley.com
H Naeimi, M Dadaei - Iranian Journal of Science and Technology …, 2018 - Springer
A rapid and convenient synthesis of N-substituted pyrrole derivatives is described using ionic liquid as a homogeneous catalyst under microwave irradiation. The [HNMP][HSO 4 ] …
Number of citations: 1 link.springer.com
G La Regina, R Bai, A Coluccia… - Journal of medicinal …, 2014 - ACS Publications
We synthesized 3-aroyl-1-arylpyrrole (ARAP) derivatives as potential anticancer agents having different substituents at the pendant 1-phenyl ring. Both the 1-phenyl ring and 3-(3,4,5-…
Number of citations: 85 pubs.acs.org
A Romanelli, G Stazi, R Fioravanti… - ACS Medicinal …, 2020 - ACS Publications
Since the histone modifying enzymes EZH2 and HDACs control a number of epigenetic-dependent carcinogenic pathways, we designed the first-in-class dual EZH2/HDAC inhibitor 5 …
Number of citations: 45 pubs.acs.org
A Blangy, N Bouquier, C Gauthier‐Rouvière… - Biology of the …, 2006 - Wiley Online Library
Background information. Rho GTPases are involved in many biological processes and participate in cancer development. Their activation is catalysed by exchange factors [RhoGEFs (…
Number of citations: 56 onlinelibrary.wiley.com
S Mousavi, H Naeimi, AH Ghasemi… - Scientific Reports, 2023 - nature.com
Pyrroles are widely spread worldwide because of their critical applications, especially pharmacology. An expedition method for one-pot synthesis of N-substituted pyrrole derivatives …
Number of citations: 1 www.nature.com
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
MM Patil, SS Rajput - Chemical science review and letters, 2016 - chesci.com
A series of new azo coupled derivative of N-substituted cyclic imides were prepared by diazotization-coupling reaction. All the compounds were screen for their antimicrobial and …
Number of citations: 4 chesci.com
R Kaur, V Rani, V Abbot, Y Kapoor… - J Pharm Chem Chem …, 2017 - researchgate.net
1Department of Pharmaceutical Chemistry, Indo-Soviet Friendship College of Pharmacy (ISFCP), Moga, India 2School of Pharmaceutical Sciences, Apeejay Stya University, Haryana, …
Number of citations: 94 www.researchgate.net

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